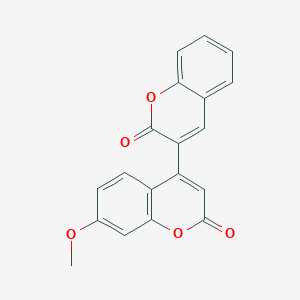

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one

Description

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a methoxy group at position 7 and a 2-oxochromen-3-yl moiety at position 4 (Figure 1). Coumarins are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in its dual coumarin framework, which may enhance π-π stacking interactions and influence biological activity .

Properties

Molecular Formula |

C19H12O5 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

7-methoxy-4-(2-oxochromen-3-yl)chromen-2-one |

InChI |

InChI=1S/C19H12O5/c1-22-12-6-7-13-14(10-18(20)23-17(13)9-12)15-8-11-4-2-3-5-16(11)24-19(15)21/h2-10H,1H3 |

InChI Key |

MGOCGJIZLYGKBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the reaction of 7-methoxy-4-chromanone with appropriate reagents under controlled conditions. One common method includes the use of organic halides in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.

Industry: It is used in the development of fluorescent probes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one with similar compounds:

Key Observations :

- Positional Effects : Methoxy groups at position 7 (as in the main compound and compound 28) are associated with enhanced stability and bioactivity compared to substitutions at positions 3 or 10 .

- Hybrid Frameworks : Chalcone (compound 28) and pyrrole (compound 12d) hybrids exhibit broader biological activities (e.g., anticancer, anti-TB) due to extended conjugation and additional binding motifs .

- Core Structure : Chromen-2-one derivatives generally show higher metabolic stability than chromen-4-one analogs (e.g., compound 5g) due to the lactone ring orientation .

Challenges and Contradictions

- Bioactivity Discrepancies : While some methoxy-substituted coumarins show anticancer activity (e.g., compound 28), others (e.g., compound 6 in ) lack reported bioactivity, suggesting substituent position and ring fusion are critical .

- Synthetic Complexity: Derivatives with multiple coumarin units (e.g., compound 12d) face challenges in regioselectivity and purification compared to mono-substituted analogs .

Biological Activity

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a chromenone framework, which is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The molecular structure of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one includes:

- Chromene core : A bicyclic structure that contributes to its biological activity.

- Methoxy group : Enhances solubility and bioactivity.

Anti-inflammatory Activity

Research indicates that 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant anti-inflammatory properties. It is believed to inhibit enzymes involved in inflammatory pathways. For instance, studies have shown that similar compounds can reduce pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro studies reveal that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways related to cancer proliferation . The compound's interaction with specific molecular targets may lead to the inhibition of tumor growth and metastasis.

Antioxidant Activity

The antioxidant potential of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is attributed to its ability to neutralize free radicals and reduce oxidative stress. This property is crucial for protecting cells from oxidative damage, which is linked to various chronic diseases .

The biological activity of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one can be attributed to its interaction with several molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase involved in inflammatory processes.

- Signal Transduction Modulation : It can affect signaling pathways associated with apoptosis and cell proliferation.

- Radical Scavenging : The presence of methoxy groups enhances its ability to scavenge free radicals.

Case Studies

Several studies highlight the efficacy of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one in various biological contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.